3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(1-oxo-2-hexadecyn-1-yl)-, 1,1-dimethylethyl ester, (4S)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CAY10621 involves the preparation of sphingosine analogues. The key steps include the formation of the oxazolidine ring and the attachment of the hexadecynyl group. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Industrial Production Methods: Industrial production of CAY10621 would likely follow similar synthetic routes as those used in laboratory settings but scaled up to accommodate larger quantities. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: CAY10621 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the oxazolidine ring and the hexadecynyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving CAY10621 include organic solvents like DMF, DMSO, and ethanol. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed: The major products formed from the reactions involving CAY10621 depend on the specific reaction conditions and reagents used. For example, substitution reactions may result in the formation of various derivatives of CAY10621 with different functional groups attached .
Scientific Research Applications
CAY10621 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of sphingosine kinase 1. In biology and medicine, it has shown potential in cancer research due to its ability to inhibit SPHK1, which is involved in the regulation of cell growth and survival. In industry, CAY10621 can be used in the development of new therapeutic agents targeting SPHK1 .
Mechanism of Action
CAY10621 exerts its effects by specifically inhibiting sphingosine kinase 1 (SPHK1). This inhibition disrupts the sphingosine-1-phosphate (S1P) signaling pathway, which is involved in various cellular processes such as cell growth, survival, and migration. By inhibiting SPHK1, CAY10621 can reduce the proliferation of cancer cells and induce apoptosis .
Comparison with Similar Compounds
CAY10621 is unique in its high specificity for SPHK1 compared to other similar compounds. Some similar compounds include other sphingosine kinase inhibitors such as FTY720 (fingolimod) and ABC294640. CAY10621 stands out due to its low toxicity towards cells and its potential for use in resistant cancer tumor research .
Properties
IUPAC Name |
tert-butyl (4S)-4-hexadec-2-ynoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(28)22-21-30-26(5,6)27(22)24(29)31-25(2,3)4/h22H,7-18,21H2,1-6H3/t22-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBSGZPIDCXNEH-QFIPXVFZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC#CC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC#CC(=O)[C@@H]1COC(N1C(=O)OC(C)(C)C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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